Boc-Glu(OBzl)-Gly-Arg-AMC: Head-to-Head Protease Selectivity Profile Versus Factor Xa and Factor VIIa Substrates
In a direct comparative study of fluorogenic substrates for coagulation factors, Boc-Glu(OBzl)-Gly-Arg-AMC demonstrated exclusive cleavage by Factor IXa, whereas Boc-Ile-Glu-Gly-Arg-AMC was cleaved by Factor Xa and Boc-Val-Pro-Arg-AMC by Factor VIIa, with no cross-reactivity observed under the assay conditions [1]. This substrate-enzyme pairing was validated across multiple serine proteases in the coagulation cascade, establishing Boc-Glu(OBzl)-Gly-Arg-AMC as the appropriate substrate for Factor IXa activity measurements [1].
| Evidence Dimension | Protease Substrate Specificity |
|---|---|
| Target Compound Data | Cleavage by Factor IXa (exclusive) |
| Comparator Or Baseline | Boc-Ile-Glu-Gly-Arg-AMC (Factor Xa), Boc-Val-Pro-Arg-AMC (Factor VIIa) |
| Quantified Difference | Exclusive specificity; no cross-reactivity detected |
| Conditions | In vitro fluorogenic protease assay; substrate concentration and enzyme source as specified in PMC9874325 |
Why This Matters
Procurement of the incorrect substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC for Factor IXa studies) would yield no measurable signal from the target protease, resulting in experimental failure and wasted resources.
- [1] PMC9874325, Table 1. Amino acid sequence and corresponding protease specificity for fluorogenic AMC substrates. Boc-Glu(OBzl)-Gly-Arg-AMC assigned to Factor IX; Boc-Ile-Glu-Gly-Arg-AMC assigned to Factor X; Boc-Val-Pro-Arg-AMC assigned to Factor VII. View Source
